5-Methoxy-2-azaspiro[3.3]heptane hydrochloride

Medicinal Chemistry Bioisosterism Physicochemical Property Tuning

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a synthetic spirocyclic compound featuring a strained 2-azaspiro[3.3]heptane core substituted with a methoxy group at the 5-position. The hydrochloride salt form ensures water solubility and enhances stability for laboratory handling.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 2306272-79-5
Cat. No. B6300751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-azaspiro[3.3]heptane hydrochloride
CAS2306272-79-5
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCOC1CCC12CNC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-9-6-2-3-7(6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
InChIKeyPZXNJZICGHJDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-azaspiro[3.3]heptane Hydrochloride (CAS 2306272-79-5): Properties, Synthesis, and Research-Grade Procurement


5-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a synthetic spirocyclic compound featuring a strained 2-azaspiro[3.3]heptane core substituted with a methoxy group at the 5-position . The hydrochloride salt form ensures water solubility and enhances stability for laboratory handling [1]. With a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol, this compound serves as a key building block in medicinal chemistry programs aimed at exploring three-dimensional chemical space and improving the physicochemical profiles of lead candidates [2]. The rigid spirocyclic scaffold introduces a 90° twist to exit vectors compared to linear piperidine analogs, a structural feature that can significantly alter molecular geometry and target binding interactions [3].

Why 5-Methoxy-2-azaspiro[3.3]heptane Hydrochloride Cannot Be Substituted by Generic Piperidines or Common Heterocyclic Analogs


Substituting this compound with a generic piperidine or a closely related heterocycle is inadvisable due to fundamental differences in geometry, electronic distribution, and physicochemical behavior. While the 2-azaspiro[3.3]heptane scaffold is recognized as a bioisostere of piperidine, the incorporation of a spirocyclic center significantly alters molecular topology, increasing the distance between terminal atoms and introducing a 90° twist to exit vectors [1]. Furthermore, the addition of a methoxy group at the 5-position introduces distinct steric and electronic effects compared to other positional isomers or the unsubstituted core, which can critically impact target binding and metabolic stability [2]. The hydrochloride salt form is essential for achieving the aqueous solubility required for biological assays and formulation studies, a property not shared by the free base or other salt forms [3]. These cumulative differences preclude simple interchangeability and underscore the need for precise compound selection.

Quantitative Evidence Differentiating 5-Methoxy-2-azaspiro[3.3]heptane Hydrochloride from Analogs and Class Surrogates


Spirocyclic Scaffold vs. Piperidine: Increased Basicity (ΔpKa +1.9) and Altered Lipophilicity (ΔlogD₇.₄ up to +0.5)

The 2-azaspiro[3.3]heptane scaffold provides a quantifiable differentiation from the commonly used piperidine ring. Quantum mechanical analysis predicts that the spirocyclic variant is significantly more basic, with a calculated ΔpKa of +1.9 relative to the corresponding piperazine derivative [1]. In the case of N-linked 2-azaspiro[3.3]heptane, the measured logD₇.₄ increased by as much as +0.5 compared to the parent heterocycle, a deviation from the typical logD-lowering trend observed for other azaspiroheptane substitutions [1]. This fundamental shift in both charge state at physiological pH and lipophilicity directly impacts permeability, solubility, and off-target binding.

Medicinal Chemistry Bioisosterism Physicochemical Property Tuning

Positional Isomer Differentiation: 5-Methoxy vs. 6-Methoxy 2-Azaspiro[3.3]heptane Hydrochloride

While direct physicochemical data for the 5-methoxy isomer is not publicly reported, the 6-methoxy positional isomer provides a quantitative benchmark for differentiation. The 6-methoxy-2-azaspiro[3.3]heptane hydrochloride (CAS 1638761-19-9) exhibits a logP of approximately 0.8 and high aqueous solubility . The 5-methoxy substitution pattern places the methoxy group on the adjacent carbon, altering the electron density and steric environment around the spirocyclic nitrogen [1]. This positional change is expected to modulate pKa and logD relative to the 6-methoxy isomer, offering a distinct option for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Hydrochloride Salt vs. Free Base: Enhanced Water Solubility for Biological Assays

The hydrochloride salt form of 5-methoxy-2-azaspiro[3.3]heptane is specifically chosen for its aqueous solubility advantage over the free base (CAS 2168976-11-0). While quantitative solubility data for the hydrochloride is not disclosed, the general property of hydrochloride salts of secondary amines to ionize and dissolve in aqueous media is well-established [1]. The free base form is typically a lipophilic oil or low-melting solid with poor water solubility, making it unsuitable for direct use in aqueous biological buffers . The hydrochloride salt is thus the preferred form for in vitro pharmacology and ADME studies.

Formulation Science ADME Assays In Vitro Pharmacology

Purity and Scalability: 97% Purity with Vendor-Specific Procurement Options

The compound is commercially available with a minimum purity specification of 97% from multiple reputable vendors . This high purity ensures reproducibility in chemical reactions and biological assays. Notably, some suppliers offer it in research-scale quantities (e.g., 100 mg, 250 mg) with documented availability . The presence of multiple sourcing options provides supply chain resilience and allows for competitive pricing in procurement.

Chemical Sourcing Medicinal Chemistry Process Chemistry

Recommended Research Applications for 5-Methoxy-2-azaspiro[3.3]heptane Hydrochloride Based on Evidence


Piperidine Bioisostere Replacement in Lead Optimization

This compound can be utilized as a direct replacement for the piperidine ring in lead compounds. The 2-azaspiro[3.3]heptane scaffold introduces a 90° twist to exit vectors and a significantly higher basicity (ΔpKa +1.9) compared to piperazine analogs [1]. This geometric and electronic perturbation can be exploited to modify target binding affinity, improve selectivity, and alter the physicochemical properties of drug candidates, as demonstrated by the measured increase in logD₇.₄ of up to +0.5 for N-linked derivatives [1].

Structure-Activity Relationship (SAR) Exploration of Methoxy Positional Isomers

The 5-methoxy substitution pattern provides a distinct spatial and electronic environment compared to the 6-methoxy isomer (logP ~0.8) [1]. Researchers can directly compare the two positional isomers in SAR studies to identify optimal methoxy placement for target engagement. This approach is supported by the foundational work on spiro[3.3]heptane building blocks, which emphasizes the importance of substitution patterns in modulating molecular properties [2].

Aqueous Compatibility in In Vitro Pharmacology and ADME Assays

The hydrochloride salt form ensures adequate aqueous solubility for standard biological buffer systems, making this compound suitable for direct use in in vitro pharmacology, high-throughput screening, and ADME studies [1]. This avoids the complications of organic co-solvents that can interfere with assay readouts or cellular integrity, a critical consideration when compared to the poorly water-soluble free base [2].

Exploration of Novel Chemical Space in CNS Drug Discovery

Spirocyclic amines are increasingly valued in CNS drug discovery for their ability to improve metabolic stability and reduce efflux liabilities. The 5-methoxy-2-azaspiro[3.3]heptane hydrochloride, as a derivative of the piperidine bioisostere scaffold [1], offers a starting point for designing novel CNS-penetrant compounds. The combination of the spirocyclic core and the methoxy substituent provides a three-dimensional pharmacophore that can be further elaborated to optimize brain exposure and target engagement [2].

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